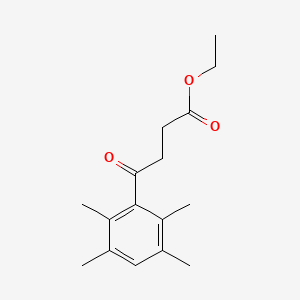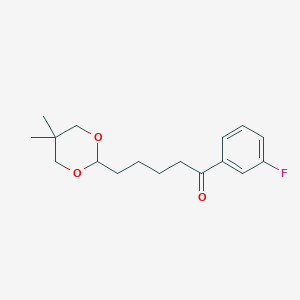
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that is often used as a protecting group in organic synthesis. The molecule also contains a fluorine atom and a ketone group, which could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the 1,3-dioxane ring and the ketone group. These groups could potentially engage in various intra- and intermolecular interactions, affecting the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the ketone group and the fluorine atom. The ketone could potentially undergo various addition reactions, while the C-F bond is generally quite stable but could potentially be involved in certain types of reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group and the electronegative fluorine atom could affect its solubility, while the 1,3-dioxane ring could influence its stability and reactivity .科学的研究の応用
Progesterone Receptor Modulators : Research by Fensome et al. (2008) explored 3,3-dialkyl-5-aryloxindole series as progesterone receptor (PR) modulators for applications in female healthcare. They found that the size of the 3,3-dialkyl substituent is crucial for controlling the functional response, with small groups like dimethyl affording potent PR antagonists (Fensome et al., 2008).
Synthesis and Structure Analysis : Kuhn et al. (2003) synthesized a compound involving a similar dioxan structure, demonstrating its use in structural and synthetic chemistry. The crystal structure analysis of the synthesized compound provides insights into the betaine nature of these compounds, expanding the understanding of such molecular structures (Kuhn, Al-Sheikh, & Steimann, 2003).
Plastic Solar Cells : Jørgensen and Krebs (2005) used monomers with a dimethyl-dioxan structure for the synthesis of oligophenylenevinylenes, which were then tested as active materials in photovoltaic cells. This study demonstrates the potential application of such compounds in renewable energy technology (Jørgensen & Krebs, 2005).
DFT Investigations : Vessally et al. (2011) performed a detailed study involving density functional theory (DFT) to understand the vibrational wavenumbers and chemical shift values of dimethyl-dioxan compounds, which is crucial for theoretical chemistry and computational material science (Vessally et al., 2011).
Glycerol Conversion in Chemistry : Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with dimethyl acetals to form [1,3]dioxan-5-ols, highlighting the role of such compounds in chemical synthesis and the development of novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Anti-inflammatory Drug Development : Li et al. (2008) synthesized N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids as novel anti-inflammatory agents. Their study not only provides new compounds but also includes a QSAR analysis for future drug development (Li et al., 2008).
将来の方向性
特性
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKIHBUKFVSNKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645932 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone | |
CAS RN |
898786-15-7 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

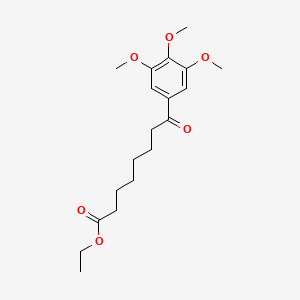
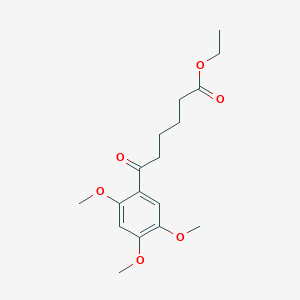
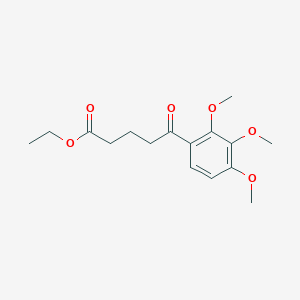
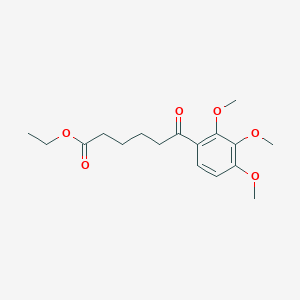
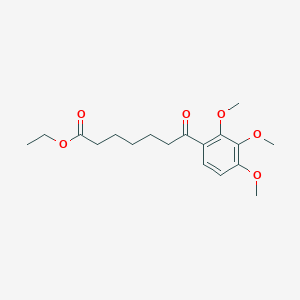
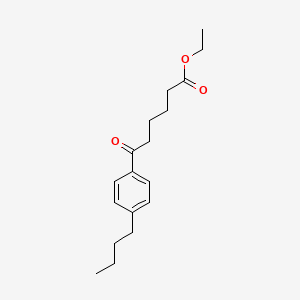
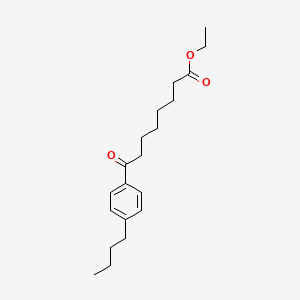
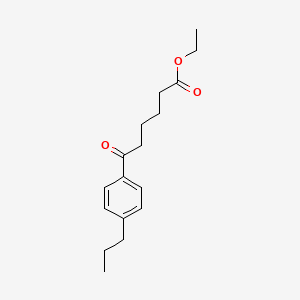
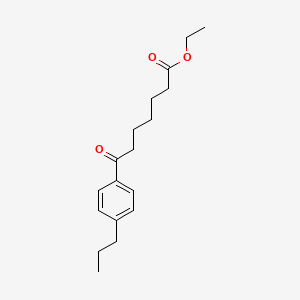
![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)
![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate](/img/structure/B1326088.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
